3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Overview
Description
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its partially hydrogenated isoquinoline ring structure, which includes a ketone group at the 3-position and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the cyclocondensation of 2-acylcyclohexanones with cyanoacetamide. One common method includes the reaction of 2-benzoyl-1-(morpholin-4-yl)-1-cyclohexene with cyanoacetamides in anhydrous ethanol in the presence of sodium ethoxide . This reaction proceeds at room temperature and results in the formation of the desired isoquinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups, such as amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like ammonia (NH₃) or alcohols in the presence of acid or base catalysts are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like 11-β-hydroxysteroid dehydrogenase by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme’s role in physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Contains a thioxo group instead of an oxo group.
Uniqueness
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups (ketone and nitrile) and its partially hydrogenated isoquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h6H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNWFQOCRCXUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC=C2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480031 | |
Record name | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53661-31-7 | |
Record name | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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